REACTION_SMILES
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[CH:1]1([CH:2]2[NH:3][C:4](=[O:5])[CH:6]([CH3:7])[NH:8][C:9]2=[O:10])[CH2:11][CH2:12]1.[ClH:13].[NH2:14][CH:15]([C:16](=[O:17])[NH:18][CH:19]([C:20](=[O:21])[O:22][CH3:23])[CH:24]1[CH2:25][CH2:26]1)[CH2:27][CH3:28]>>[NH:14]1[CH:15]([CH2:27][CH3:28])[C:16](=[O:17])[NH:18][CH:19]([CH:24]2[CH2:25][CH2:26]2)[C:20]1=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1NC(=O)C(C2CC2)NC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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CCC(N)C(=O)NC(C(=O)OC)C1CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(N)C(=O)NC(C(=O)OC)C1CC1
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Name
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Type
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product
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Smiles
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CCC1NC(=O)C(C2CC2)NC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |